![molecular formula C18H20ClNO B13878779 4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
One common synthetic route involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a phenol derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorophenylmethyl group can be reduced to form the corresponding phenylmethyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new drugs targeting specific receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenol group play crucial roles in binding to these targets, leading to the modulation of their activity. The molecular pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol can be compared with other similar compounds, such as:
4-(4-Chlorophenyl)piperidin-4-ol: This compound has a similar structure but lacks the phenol group, which may affect its binding affinity and biological activity.
4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound contains a piperazine ring instead of a piperidine ring, which may result in different pharmacokinetic properties and biological activities.
Propiedades
Fórmula molecular |
C18H20ClNO |
|---|---|
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
4-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]phenol |
InChI |
InChI=1S/C18H20ClNO/c19-16-3-1-14(2-4-16)13-15-9-11-20(12-10-15)17-5-7-18(21)8-6-17/h1-8,15,21H,9-13H2 |
Clave InChI |
LDBAXSCORIYLQP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
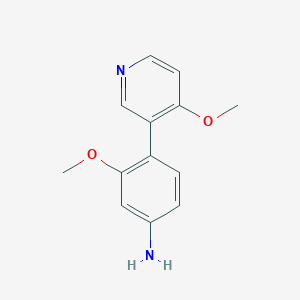

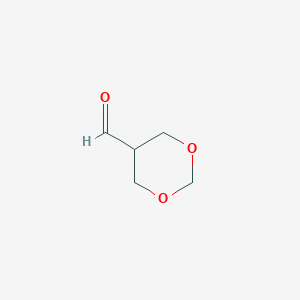
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
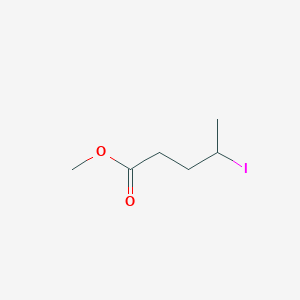
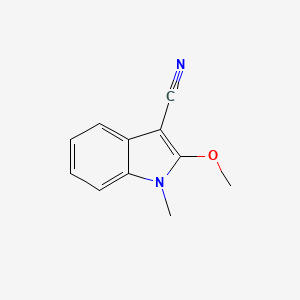
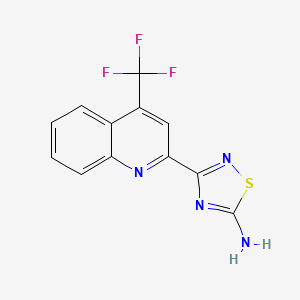
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)
![5-Methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]-2-nitrobenzoic acid](/img/structure/B13878755.png)

![2-methylsulfanyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13878787.png)

